molecular formula C4H6ClNO B2560436 2-Chloro-3-methoxypropanenitrile CAS No. 31413-66-8

2-Chloro-3-methoxypropanenitrile

Cat. No.: B2560436
CAS No.: 31413-66-8
M. Wt: 119.55
InChI Key: SKEFUXLNRWANKT-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxypropanenitrile is an organic compound with the molecular formula C4H6ClNO. It is primarily used in organic synthesis and serves as an intermediate in various chemical reactions. The compound is characterized by its chloro and methoxy functional groups attached to a propanenitrile backbone, making it a versatile reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxypropanenitrile typically involves the reaction of 3-methoxypropionitrile with a chlorinating agent. One common method is the reaction of 3-methoxypropionitrile with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

CH3OCH2CH2CN+SOCl2CH3OCH2CHClCN+SO2+HCl\text{CH}_3\text{OCH}_2\text{CH}_2\text{CN} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CHClCN} + \text{SO}_2 + \text{HCl} CH3​OCH2​CH2​CN+SOCl2​→CH3​OCH2​CHClCN+SO2​+HCl

This method yields this compound with high purity and efficiency .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxypropanenitrile undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products:

    Nucleophilic Substitution: Substituted nitriles, such as 2-azido-3-methoxypropanenitrile or 2-thiocyanato-3-methoxypropanenitrile.

    Reduction: 2-Chloro-3-methoxypropylamine.

    Oxidation: 2-Chloro-3-methoxypropanal.

Scientific Research Applications

2-Chloro-3-methoxypropanenitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxypropanenitrile largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new bond. The nitrile group can participate in various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. The methoxy group can be involved in oxidation reactions, leading to the formation of carbonyl compounds .

Comparison with Similar Compounds

    3-Methoxypropionitrile: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-3-methylpropanenitrile: Contains a methyl group instead of a methoxy group, leading to different reactivity and applications.

    2-Chloro-3-hydroxypropanenitrile:

Uniqueness: 2-Chloro-3-methoxypropanenitrile is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-chloro-3-methoxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c1-7-3-4(5)2-6/h4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEFUXLNRWANKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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